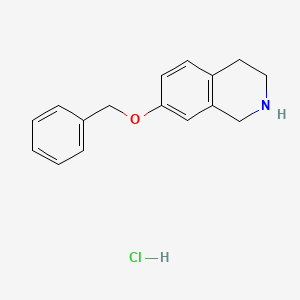

7-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride

描述

7-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The benzyloxy group attached to the tetrahydroisoquinoline core enhances its chemical properties, making it a valuable compound in various fields of research.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the following steps:

Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions, where a benzyl halide reacts with the tetrahydroisoquinoline core.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the formation of dihydro derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

Substitution: Benzyl halides, alkyl halides, and other electrophiles in the presence of a base.

Major Products Formed:

Oxidation: Quinoline derivatives.

Reduction: Dihydro derivatives.

Substitution: Various substituted tetrahydroisoquinoline derivatives.

科学研究应用

Pharmacological Applications

BTHIQ and its derivatives exhibit significant pharmacological properties, primarily due to their structural similarity to various natural alkaloids.

Smooth Muscle Relaxation

Research indicates that BTHIQ derivatives possess smooth muscle relaxant properties. They are effective in inhibiting contractions in vascular and visceral smooth muscles, making them potential candidates for treating conditions such as colonic irritability and chronic cholecystitis. The mechanism involves vasodilation and inhibition of intestinal contractions, which could be beneficial for patients with spasmodic disorders .

Antitumor Activity

Several studies have highlighted the antitumor potential of BTHIQ derivatives. For instance, compounds derived from this structure have shown potency against various cancer cell lines, including HL-60 and COLO 205, with IC50 values below 1 μM. The mechanism involves apoptosis induction through disruption of microtubule assembly and activation of apoptotic pathways .

Neurochemical Applications

BTHIQ has been investigated for its neuroprotective effects and potential use in treating neurodegenerative diseases.

Acetylcholinesterase Inhibition

BTHIQ derivatives have demonstrated significant acetylcholinesterase (AChE) inhibitory activity, which is crucial for developing treatments for Alzheimer's disease. The inhibition of AChE can enhance cholinergic transmission in the brain, potentially alleviating symptoms associated with cognitive decline .

Multi-Target Directed Ligands

Recent developments have focused on synthesizing multi-target directed ligands (MTDLs) that incorporate BTHIQ structures. These MTDLs aim to address multiple pathways involved in neurodegenerative diseases and depression, showcasing promising results in preclinical studies .

Anti-inflammatory Properties

BTHIQ has been reported to possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its ability to modulate inflammatory pathways suggests potential therapeutic applications in conditions characterized by chronic inflammation .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of BTHIQ involves several methods, including reductive cyclization techniques that yield high purity and yield rates. Understanding the structure-activity relationship is critical for optimizing the pharmacological properties of BTHIQ derivatives. For instance, modifications at specific positions on the isoquinoline ring can enhance biological activity while minimizing toxicity .

Case Studies and Research Findings

作用机制

The mechanism of action of 7-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with various molecular targets and pathways. It may act as an inhibitor or modulator of specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

相似化合物的比较

Tetrahydroisoquinoline: The parent compound without the benzyloxy group.

Benzyloxy-substituted Isoquinolines: Compounds with similar structures but different substitution patterns.

Uniqueness: 7-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to the presence of the benzyloxy group, which enhances its chemical properties and potential biological activities. This makes it a valuable compound for various research and industrial applications.

生物活性

7-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound is characterized by its tetrahydroisoquinoline structure, which is known for its ability to interact with various biological targets. The presence of the benzyloxy group enhances its lipophilicity and may influence its receptor binding affinity.

Antimicrobial Activity

Research has demonstrated that derivatives of tetrahydroisoquinolines exhibit significant antimicrobial properties. For example, studies have shown that compounds similar to 7-(benzyloxy)-1,2,3,4-tetrahydroisoquinoline demonstrate potent activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Tetrahydroisoquinoline Derivatives

| Compound | Activity Against Gram-Positive | Activity Against Gram-Negative |

|---|---|---|

| 7-(Benzyloxy)-1,2,3,4-Tetrahydroisoquinoline | Moderate | High |

| N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide | High | Moderate |

Neuropharmacological Effects

The compound has been investigated for its potential role as an orexin receptor antagonist. A study indicated that 7-substituted tetrahydroisoquinolines exhibit selective antagonism at the orexin 1 (OX1) receptor, which is implicated in regulating sleep-wake cycles and appetite . This antagonism may have therapeutic implications for conditions such as insomnia and obesity.

Table 2: Orexin Receptor Antagonism Potency

| Compound | OX1 K_e (nM) | OX2 K_e (nM) | Selectivity Ratio (OX1/OX2) |

|---|---|---|---|

| 7-(Benzyloxy)-1,2,3,4-Tetrahydroisoquinoline | 23.7 | >10000 | >1000 |

| Other Analogues | Varies | Varies | Varies |

Anti-inflammatory Properties

The compound's anti-inflammatory effects have also been documented. It is suggested that tetrahydroisoquinolines may inhibit cyclooxygenase enzymes involved in the inflammatory response . This mechanism could be beneficial in developing treatments for inflammatory diseases.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Receptor Interactions : The compound selectively binds to orexin receptors and may modulate neurotransmitter release.

- Enzyme Inhibition : It inhibits cyclooxygenase enzymes, reducing the synthesis of pro-inflammatory mediators.

Case Studies

Recent studies have highlighted the potential applications of tetrahydroisoquinolines in drug development:

- Neurodegenerative Diseases : Research indicates that compounds with similar structures exhibit neuroprotective effects in models of Alzheimer’s disease by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .

- Cancer Therapy : Investigations into hypoxia-selective cytotoxins derived from tetrahydroisoquinolines suggest their potential as chemotherapeutic agents .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 7-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride, and what key intermediates are involved?

The synthesis typically involves benzylation of a hydroxyl-substituted tetrahydroisoquinoline precursor. For example:

- Step 1 : Protection of the hydroxyl group at the 7-position using benzyl bromide under basic conditions (e.g., NaH or K₂CO₃ in DMF) to form the benzyl ether intermediate.

- Step 2 : Reduction of the isoquinoline ring to the tetrahydro form using catalytic hydrogenation (H₂/Pd-C) or borane-based reagents.

- Step 3 : Hydrochloride salt formation via treatment with HCl in a polar solvent (e.g., ethanol or diethyl ether).

Key intermediates include 7-hydroxy-1,2,3,4-tetrahydroisoquinoline and its benzyl-protected derivative .

Q. What analytical methods are critical for characterizing this compound and verifying its purity?

- HPLC : Reverse-phase chromatography (C18 column) with UV detection at 254 nm to assess purity (>97% as per industrial standards) .

- NMR : ¹H and ¹³C NMR to confirm the benzyloxy group (δ ~4.8 ppm for OCH₂Ph) and tetrahydroisoquinoline backbone (δ ~2.7–3.5 ppm for CH₂ groups) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₁₇H₁₈NO₂·HCl: calc. 301.11 g/mol) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to minimize inhalation risks, as hydrochloride salts may release HCl vapors under heat.

- Storage : Keep in a cool, dry place (<25°C) in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can researchers optimize the yield of the benzylation step in the synthesis of this compound?

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reaction kinetics.

- Base Compatibility : Substitute NaH with milder bases like K₂CO₃ to reduce side reactions (e.g., ring-opening).

- Temperature Control : Maintain 0–5°C during benzyl bromide addition to suppress thermal decomposition .

Q. What computational tools are available to predict the reactivity or pharmacological potential of this compound?

- Density Functional Theory (DFT) : To model electronic properties (e.g., HOMO/LUMO energies) and predict sites for electrophilic/nucleophilic attack.

- Molecular Docking : Assess binding affinity to biological targets (e.g., monoamine transporters) using software like AutoDock Vina .

- ADMET Prediction : Tools like SwissADME to estimate pharmacokinetic properties (e.g., blood-brain barrier permeability) .

Q. How do structural modifications (e.g., substituent variations) impact the compound’s biological activity?

- Benzyloxy Group Replacement : Substituting with methoxy or halogens (e.g., Cl) alters lipophilicity and receptor binding. For example, 7-chloro analogs show enhanced stability but reduced solubility .

- Ring Saturation : Fully aromatic isoquinoline derivatives exhibit higher rigidity, potentially improving target selectivity .

Q. What strategies resolve contradictions in reported spectroscopic data (e.g., NMR shifts) across studies?

- Deuterated Solvent Calibration : Use DMSO-d₆ or CDCl₃ for consistent NMR referencing.

- Cross-Validation : Compare with structurally similar compounds (e.g., 6,7-dimethoxy analogs) to assign ambiguous peaks .

- Collaborative Databases : Leverage PubChem or Reaxys for aggregated spectral data .

Q. How can researchers validate the compound’s stability under varying pH and temperature conditions?

- Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC.

- pH Profiling : Dissolve in buffers (pH 1–13) and analyze by LC-MS to identify hydrolysis products (e.g., free benzyl alcohol) .

Q. Methodological Considerations

Q. What protocols ensure reproducibility in multi-step syntheses involving this compound?

- Detailed Reaction Logs : Document exact equivalents, solvent purity, and stirring rates.

- Intermediate Isolation : Purify intermediates (e.g., via column chromatography) before proceeding to subsequent steps .

- Batch Consistency : Use standardized reagents (e.g., Pd-C from the same supplier) to minimize variability .

Q. How can researchers leverage this compound as a precursor for novel bioactive analogs?

属性

IUPAC Name |

7-phenylmethoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO.ClH/c1-2-4-13(5-3-1)12-18-16-7-6-14-8-9-17-11-15(14)10-16;/h1-7,10,17H,8-9,11-12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZDLVIDOXFSZDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC(=C2)OCC3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。